6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
Description
Properties
IUPAC Name |
6,6-difluoro-7-iodo-8,9-dihydro-7H-benzo[7]annulen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2IO/c12-11(13)9(14)6-5-7-3-1-2-4-8(7)10(11)15/h1-4,9H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQAOVORQHOMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(C1I)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one typically involves multi-step organic reactions. One common approach is the iodination of 6,6-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be performed to reduce the iodine atom or other functional groups.
Substitution: : Substitution reactions can introduce different substituents at the fluorine or iodine positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmacological agent. Its structure allows it to interact with biological targets effectively. Notable applications include:
- Antitumor Activity : Research indicates that derivatives of this compound can be synthesized to yield potent antitumor agents. For instance, it serves as a precursor in the synthesis of compounds that exhibit significant cytotoxicity against various cancer cell lines .
Organic Synthesis
6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one plays a crucial role in organic synthesis methodologies:
- Reagent in Synthesis : It is utilized as a reagent in the preparation of complex organic molecules through various reactions such as C-H bond functionalization and asymmetric synthesis . This includes its use in the synthesis of indole derivatives which are important in drug discovery.
Material Science
The compound's unique electronic properties make it suitable for applications in material science:
- Photonic Devices : Due to its ability to absorb light and convert it into other forms of energy, it has potential applications in the development of photonic devices and sensors .
Case Studies
Mechanism of Action
The mechanism by which 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one exerts its effects involves its interaction with molecular targets and pathways. The fluorine and iodine atoms can influence the electronic properties of the compound, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Halogenated Derivatives
Halogenation (F, Cl, I) at positions 6 and 7 modulates electronic properties and steric bulk.
Key Insights :
Alkyl/Allyl-Substituted Derivatives
Alkyl/allyl groups introduce hydrophobicity and influence ring conformation.
Key Insights :
Amine and Piperidine Derivatives
Amine modifications at position 5 or 7 enhance interactions with biological targets.
Key Insights :
Oxygenated Derivatives
Oxygen-containing groups (ketones, esters) influence reactivity and solubility.
Biological Activity
6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a polycyclic aromatic compound belonging to the class of benzoannulenes. This compound is characterized by its unique structure featuring two fluorine atoms and one iodine atom, which contribute to its chemical reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor and anti-inflammatory properties, mechanisms of action, and relevant case studies.
The molecular formula of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is CHFIO with a molecular weight of approximately 322.09 g/mol. The presence of halogen substituents (fluorine and iodine) enhances its lipophilicity and biological activity compared to similar compounds.
Antitumor Activity
Research indicates that compounds related to benzoannulenes exhibit significant antitumor properties. Specifically, derivatives with similar structures have been studied for their potential as selective estrogen receptor degraders (SERDs), which are crucial in treating estrogen-receptor-positive breast cancer. The unique combination of fluorine and iodine in this compound may enhance its interaction with biological targets involved in cancer pathways.
Table 1: Comparison of Antitumor Activities
Anti-inflammatory Activity
In addition to its antitumor effects, this compound may possess anti-inflammatory properties. Studies on structurally similar compounds have shown that they can inhibit the activation of macrophages and neutrophils, reducing the production of pro-inflammatory mediators such as nitric oxide (NO). This suggests that 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one could be explored further for its potential in treating inflammatory diseases.
The mechanisms underlying the biological activity of 6,6-difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo annulen-5-one are likely multifaceted:
- Receptor Interaction : The compound may interact with estrogen receptors or other nuclear receptors involved in cell proliferation.
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in inflammatory pathways.
- Cell Cycle Regulation : It may induce apoptosis in cancer cells through modulation of cell cycle regulators.
Case Studies
Recent studies have highlighted the potential applications of benzoannulene derivatives in cancer therapy:
- Study on SERDs : A study published in Nature demonstrated that benzoannulene derivatives could effectively degrade estrogen receptors in breast cancer cell lines.
- Inflammation Model : A model using lipopolysaccharide-stimulated macrophages showed that structurally related compounds significantly reduced NO production.
Q & A
Q. Table 1: Reactivity of Halogenated Benzoannulenes in SNAr Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
